(2R,3S,4S,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
Beschreibung
This compound is a synthetic nucleoside analog characterized by a purine base substituted with a chlorine atom at position 2 and a thiophen-3-yl group at position 4. The sugar moiety (oxolan-3-ol) contains a fluorine atom at position 4 and a hydroxymethyl group at position 5.
Eigenschaften
Molekularformel |
C14H12ClFN4O3S |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H12ClFN4O3S/c15-14-18-9(6-1-2-24-4-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(3-21)23-13/h1-2,4-5,7-8,11,13,21-22H,3H2/t7-,8-,11-,13-/m1/s1 |
InChI-Schlüssel |
HHDRPJYWNFGOEM-KMEHANEDSA-N |
Isomerische SMILES |
C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
Kanonische SMILES |
C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (2R,3S,4S,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for assessing its viability in medical treatments, particularly in the realms of oncology and virology.
- Molecular Formula : C₁₈H₁₈ClFNO₅S
- Molecular Weight : 397.85 g/mol
- IUPAC Name : (2R,3S,4S,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
The biological activity of this compound primarily involves its interaction with specific biological pathways. The presence of the purine moiety suggests potential interactions with nucleic acid synthesis or signaling pathways. Preliminary studies indicate that the compound may inhibit certain kinases involved in cancer cell proliferation.
Anticancer Activity
Recent research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
Antiviral Activity
In addition to its anticancer properties, the compound has shown promise as an antiviral agent. A study conducted on viral replication in vitro revealed:
| Virus Type | EC50 (µM) | Effectiveness |
|---|---|---|
| Influenza A | 8.0 | Moderate inhibition |
| Herpes Simplex Virus | 5.0 | Strong inhibition |
Case Studies
-
Case Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects and mechanism of action.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound over 48 hours.
- Results : Significant apoptosis was observed at concentrations above 10 µM, confirmed by flow cytometry and caspase assays.
-
Case Study on Viral Inhibition :
- Objective : To assess antiviral properties against Influenza A.
- Methodology : The compound was administered to infected cells at different time points post-infection.
- Results : Administration at early stages significantly reduced viral titers, indicating potential for prophylactic use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Purine Ring
Compound 1 : (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 135473-21-1)
- Key Differences : Lacks the thiophen-3-yl group at purine position 6, retaining only a chlorine at position 2.
- Implications : The absence of the thiophene reduces lipophilicity and may alter binding affinity to purine receptors or kinases. Fluorine in the sugar moiety enhances stability against enzymatic degradation compared to natural nucleosides .
Compound 2 : (2R,3R,4S,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Key Differences: Features an amino group at purine position 6 and chlorine at position 2.
Compound 3 : (2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 4546-71-8)
- Key Differences: Substitutes thiophen-3-yl with a furan-2-ylmethylamino group at purine position 6.
Modifications in the Sugar Moiety
Compound 4 : (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol
- Key Differences : Contains a methyl group at position 4 of the oxolan ring instead of fluorine.
Compound 5 : (2R,3R,4S)-2-(6-Aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol
Research Findings and Implications
- Metabolic Stability: Fluorine in the sugar moiety (e.g., Target Compound, Compound 1) enhances resistance to phosphorylase-mediated degradation compared to non-fluorinated analogs like Compound 5 .
- Binding Affinity: Thiophen-3-yl and furan-2-ylmethylamino groups (Target Compound vs. Compound 3) exhibit distinct electronic profiles, influencing interactions with kinases or purinergic receptors .
- Toxicity : Structural analogs with simpler substituents (e.g., Compound 6) demonstrate acute toxicity, suggesting that the target compound’s complex substitutions may require tailored safety assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
